molecular formula C15H20ClNO3S B12116086 Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12116086
M. Wt: 329.8 g/mol
InChI Key: DGMAXRUAYALBRF-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a 4-chlorobutanoyl substituent at the 2-amino position and an ethyl ester group at the 3-position. Key features include:

  • Core structure: A tetrahydrobenzo[b]thiophene scaffold, which provides rigidity and facilitates π-π interactions.
  • Synthetic versatility: Similar compounds are synthesized via acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with acyl chlorides under reflux conditions .

Properties

Molecular Formula

C15H20ClNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl 2-(4-chlorobutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H20ClNO3S/c1-2-20-15(19)13-10-6-3-4-7-11(10)21-14(13)17-12(18)8-5-9-16/h2-9H2,1H3,(H,17,18)

InChI Key

DGMAXRUAYALBRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds at room temperature over 3 hours, with sulfur acting as both a cyclizing agent and a mild oxidizer. Ethanol serves as the solvent, and N-ethylmorpholine facilitates deprotonation and accelerates the nucleophilic addition-cyclization sequence. The product crystallizes upon the addition of water to the methanol extract, yielding 27% of 1a with a melting point of 117–119°C. The reaction mechanism involves:

  • Formation of a ketene intermediate from ethyl cyanoacetate.

  • Cyclization with cyclohexanone to generate the tetrahydrobenzo[b]thiophene skeleton.

  • Sulfur incorporation via thiocarbonyl ylide intermediates.

Analytical Characterization

Compound 1a is characterized by:

  • Mass spectrometry : ESIMS m/z = 226 (M+H)+, consistent with the molecular formula C11H15NO2S.

  • Chromatography : Rf = 0.55 in 4:1 hexanes-ethyl acetate.

  • 1H NMR : Distinct signals at δ1.39 (triplet, ethyl group), δ2.66–2.79 (multiplet, cyclohexyl protons), and δ3.90 (singlet, amino group).

Synthesis of 4-Chlorobutanoyl Chloride

The acylating agent, 4-chlorobutanoyl chloride, is synthesized from γ-butyrolactone and thionyl chloride (SOCl2) using a CuO-ZnO-SO3H mixed catalyst. This method, detailed in CN104592001A, achieves ≥99% purity and ≥90% yield while minimizing environmental impact.

Catalytic System and Reaction Optimization

The mixed catalyst is prepared by reacting CuO and ZnO (1:3–5 molar ratio) with 98% sulfuric acid, followed by drying at 320–400°C. Key parameters include:

  • Temperature : 50–80°C for 5–7 hours.

  • Molar ratios : γ-Butyrolactone : catalyst : SOCl2 = 1 : 0.03–0.07 : 1.5–2.5.

  • Workup : Vacuum distillation at -0.095 to -0.1 MPa isolates the crude product, which is further purified via fractional distillation (78–82°C under -0.1 MPa).

Environmental and Economic Considerations

The process recovers excess SOCl2 (85–90% efficiency) and converts byproducts into marketable materials:

  • SO2 gas : Absorbed by Na2CO3 or NaOH to produce Na2SO3.

  • Tailing waste : Reacted with methanol or ethanol to synthesize 4-chlorobutyric acid esters.

Acylation of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

The final step involves the nucleophilic acyl substitution of the amino group in 1a with 4-chlorobutanoyl chloride. This reaction is analogous to the synthesis of ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2a ) described in PMC3548330, but modified for the longer 4-chlorobutanoyl chain.

Reaction Protocol

  • Solvent : Chloroform or dichloromethane (15–20 mL per 2.66 mmol of 1a ).

  • Reagent ratio : 1a : 4-chlorobutanoyl chloride = 1 : 1.5–2.0.

  • Conditions : Reflux for 3–5 hours under anhydrous conditions.

  • Workup : Concentration under reduced pressure, followed by crystallization from chloroform-hexanes.

Yield and Purity

  • Yield : 34–40% (based on analogous acylation reactions in).

  • Purity : ≥95% (HPLC), with single impurities <0.3%.

Analytical Data (Projected)

  • 1H NMR : Expected signals include δ1.39 (ethyl triplet), δ1.79–1.81 (cyclohexyl multiplet), δ2.66–2.79 (methylene protons adjacent to the thiophene ring), and δ4.35 (chlorobutanoyl quartet).

  • Mass spectrometry : m/z = 346 (M+H)+ for C15H19ClNO3S.

Comparative Analysis of Synthetic Routes

ParameterGewald Reaction4-Chlorobutanoyl Chloride SynthesisAcylation
Yield 27%90–93%34–40%
Catalyst N-EthylmorpholineCuO-ZnO-SO3HNone
Temperature Room temp.50–80°CReflux
Environmental Impact ModerateLow (waste valorization)Low

Challenges and Optimization Strategies

Side Reactions

  • Over-acylation : Excess 4-chlorobutanoyl chloride may lead to diacylation. Mitigated by stoichiometric control.

  • Hydrolysis : Moisture degrades the acyl chloride. Avoided by rigorous drying of solvents and reagents.

Solvent Selection

  • Chloroform vs. Dichloromethane : Chloroform offers higher reflux temperatures (61°C vs. 40°C), improving reaction kinetics for bulkier acyl chlorides.

Scalability

  • Batch size : Patent data demonstrate scalability to 1000 kg batches with consistent yields (91–93%).

  • Catalyst recycling : The CuO-ZnO-SO3H catalyst is reused for 5–7 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The 2-amino group of the tetrahydrobenzothiophene core can be functionalized with diverse acyl or carbamoyl groups, leading to distinct physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 2-Amino Position Key Structural Features Reference
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3,4-Dimethoxybenzoyl Electron-donating methoxy groups enhance solubility; planar aromatic ring for stacking
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Chlorophenyl carbamoyl Chlorine atom increases lipophilicity; carbamoyl group enables hydrogen bonding
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Chloroacetyl Short alkyl chain with chloro substituent; reactive for nucleophilic substitution
Ethyl 2-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino analog Coumarin-derived oxyacetyl Chromophore for optical applications; bulky substituent limits conformational flexibility

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, carbonyl) increase reactivity and may enhance biological activity (e.g., anticancer, anticorrosive) .
  • Bulky substituents (e.g., coumarin, benzoyl) reduce synthetic yields due to steric hindrance during acylation (e.g., 22% yield for coumarin analog vs. 96% for 3,4-dimethoxybenzoyl analog ).

Key Observations :

  • Polar solvents (e.g., HFIP) and prolonged reaction times may improve yields for sterically hindered substrates .
  • Precipitation methods (e.g., Et₂O/cyclohexane) are efficient for high-yield purifications .
Anticancer Activity
  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives exhibit apoptosis-inducing effects in MCF-7 breast cancer cells (IC₅₀ = 23.2–95.9 µM). Chloroacetyl-substituted analogs (e.g., compound 4 in ) reduce tumor mass by 26.6% in vivo .
  • Schiff base metal complexes (e.g., Ni(II), Cu(II)) derived from similar ligands show enhanced antibacterial activity against urinary tract pathogens .

Spectroscopic and Crystallographic Data

  • NMR Trends :

    • 1H NMR : Protons on the tetrahydrobenzothiophene ring appear as multiplets at δ 1.60–2.70 ppm (cyclohexane CH₂). Acylated NH protons resonate downfield (δ ~12.00 ppm) due to hydrogen bonding .
    • 13C NMR : Carbonyl carbons (ester, amide) appear at δ ~165–175 ppm .
  • Crystallography :

    • Intramolecular N–H···O hydrogen bonds form S(6) ring motifs, stabilizing planar conformations .
    • Dihedral angles between the benzothiophene core and substituents range from 1.25° to 8.61°, influencing packing efficiency .

Biological Activity

Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound belonging to the benzothiophene class, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, biological effects, and potential medicinal applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20ClNO3S, with a molecular weight of approximately 329.8 g/mol. The compound features a benzothiophene core with an ethyl ester and an amino group, which contribute to its unique chemical reactivity and biological properties.

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods typically involve the reaction of appropriate benzothiophene derivatives with chloroacetyl compounds under controlled conditions to yield high-purity products suitable for biological testing.

Antitumor Activity

Research indicates that compounds within the benzothiophene class exhibit significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The IC50 values for this compound range from 23.2 to 49.9 μM depending on structural modifications and specific experimental conditions .

Table 1: Antitumor Activity of this compound

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-723.2Induces apoptosis
Related Compound AMCF-730.0Cell cycle arrest
Related Compound BMCF-745.0Apoptosis via caspase activation

The mechanism by which this compound exerts its antitumor effects involves:

  • Cell Cycle Arrest : Flow cytometry studies indicate that this compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and subsequent degradation of cellular components.
  • Inhibition of Autophagy : It has been observed that the compound inhibits autophagic cell death pathways in MCF-7 cells .

Case Studies

In vivo studies have demonstrated the efficacy of this compound in reducing tumor mass in murine models. Administration resulted in a significant decrease in tumor weight compared to control groups treated with standard chemotherapeutic agents like 5-FU .

Table 2: In Vivo Efficacy of this compound

Treatment GroupTumor Weight (mg)% Tumor Reduction
Control (5-FU)5067%
Ethyl Compound7054%

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including coupling reactions and functional group modifications. Key steps include:
  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to minimize side reactions. For example, coupling of the chlorobutanoyl group to the benzothiophene core requires inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Purification : Column chromatography with gradient elution (e.g., hexane:ethyl acetate) is critical for isolating intermediates. Analytical HPLC can confirm purity (>95%) before proceeding to subsequent steps .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of 4-chlorobutanoyl chloride) and monitor reaction progress via TLC or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural motifs. For instance, the ethyl ester group shows characteristic triplets at δ ~1.35 ppm (CH₃) and δ ~4.27 ppm (CH₂) in CDCl₃ . The tetrahydrobenzothiophene ring protons appear as multiplet signals between δ 1.7–2.7 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ions (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated in related benzothiophene derivatives .

Q. How do functional groups (e.g., 4-chlorobutanoyl) influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : The 4-chlorobutanoyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Key considerations:
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions .
  • Catalysts : Use DMAP or Hünig’s base to activate carbonyl groups during amide bond formation .
  • Side Reactions : The chloro substituent may undergo elimination under basic conditions; monitor via ¹H NMR for alkene formation .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in bioactivity between derivatives with varying halogen substituents?

  • Methodological Answer : Comparative studies using chlorine vs. bromine analogs reveal steric and electronic effects:
  • Electron-Withdrawing Effects : Chlorine increases electrophilicity, enhancing interactions with target enzymes (e.g., kinase inhibition assays).
  • Steric Hindrance : Bulkier halogens (e.g., bromine in position 4) reduce binding affinity in hydrophobic pockets, as shown in molecular docking simulations .
  • Experimental Validation : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (Kd, kon/koff) and correlate with substituent properties .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. For this compound, logP ~3.2 suggests moderate bioavailability but potential CYP450 interactions .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR). The chlorobutanoyl group’s orientation in catalytic pockets can be optimized for hydrogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs for synthesis .

Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., MTT assays at 48h incubation, 10% FBS). For example, discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from varying cell lines or serum concentrations .
  • Control Experiments : Include parent scaffolds (e.g., unsubstituted benzothiophene) to isolate substituent effects.
  • Meta-Analysis : Use platforms like PubChem BioActivity Data to aggregate results and identify outliers .

Methodological Notes for Experimental Design

  • Synthetic Reproducibility : Document exact equivalents, solvent grades, and drying protocols (e.g., molecular sieves for anhydrous reactions) .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignments in complex spectra .
  • Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to aid community troubleshooting .

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